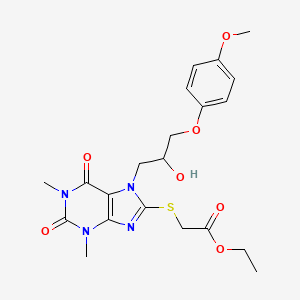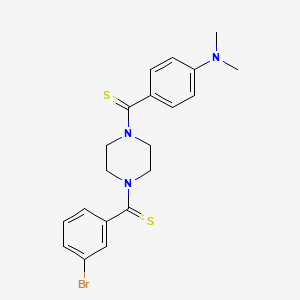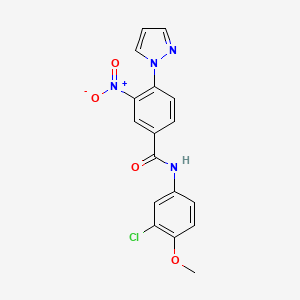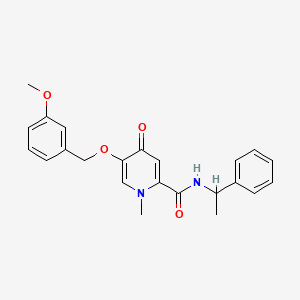
2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Emerging Pollutants and Environmental Impact
Research has highlighted the environmental presence and effects of per- and polyfluoroalkyl substances (PFASs), which are related to 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone through their fluorinated structures and potential uses in industrial applications. PFASs are emerging as persistent organic pollutants due to their widespread use and resistance to environmental degradation, leading to concerns over their bioaccumulation and toxicological effects. Studies have focused on identifying these compounds in various environmental matrices, understanding their fate, and evaluating their toxicity to both humans and wildlife (Wang et al., 2019), (Munoz et al., 2019).
Analytical Methods and Environmental Monitoring
Significant efforts have been made to develop analytical methods for the detection and quantification of PFASs and their alternatives, including 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone, in environmental and biological samples. These studies aim to bridge knowledge gaps regarding the environmental fate and effects of these substances and facilitate their monitoring in impacted areas (Liu & Avendaño, 2013).
Treatment and Removal Technologies
Research into the removal of PFASs from water and soil has explored various treatment technologies, including adsorption, advanced oxidation processes, and membrane filtration. These studies address the challenges posed by the physicochemical properties of PFASs, such as their high solubility and stability, which make conventional treatment methods less effective. The goal is to develop efficient and cost-effective strategies for mitigating the environmental and health risks associated with these compounds (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
There is ongoing dialogue in the scientific community and among regulatory agencies regarding the management of PFASs and related compounds. Reviews of existing regulations, risk assessments, and management strategies highlight the need for a comprehensive approach to address the environmental persistence, bioaccumulation potential, and toxicological profiles of these substances. The objective is to inform policy development and implement effective measures to protect human health and the environment (Zushi et al., 2012).
作用機序
The mechanism of action of this compound is not provided in the available resources. The biological activities of similar compounds, trifluoromethylpyridines, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
特性
IUPAC Name |
2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSDEYCZYKWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)


![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)



![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
